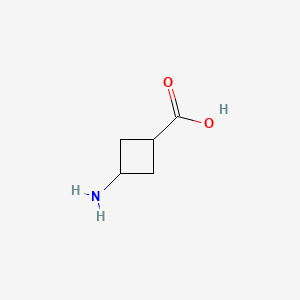

cis-3-Aminocyclobutanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-aminocyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c6-4-1-3(2-4)5(7)8/h3-4H,1-2,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGRLZXBOJQQDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70995838 | |

| Record name | 3-Aminocyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70995838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160191-58-2, 74316-27-1 | |

| Record name | 3-Aminocyclobutanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160191-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminocyclobutane-1-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074316271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminocyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70995838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to cis-3-Aminocyclobutanecarboxylic Acid: Synthesis, Biological Activity, and Applications

This guide provides a comprehensive technical overview of cis-3-Aminocyclobutanecarboxylic acid, a conformationally restricted non-proteinogenic amino acid. It is intended for researchers, scientists, and drug development professionals interested in its synthesis, biological properties, and applications in medicinal chemistry. This document delves into the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific references.

Introduction: The Significance of Constrained Scaffolds

In the realm of medicinal chemistry, the conformational rigidity of a molecule can be a decisive factor in its biological activity and selectivity. Small, cyclic amino acids, such as the derivatives of cyclobutane, offer a structurally unique and valuable scaffold for the design of novel therapeutic agents. The cyclobutane ring imparts a significant degree of conformational constraint, which can pre-organize the molecule into a bioactive conformation for optimal interaction with its biological target. This often leads to enhanced potency and selectivity compared to more flexible, linear analogues.

This compound (cis-3-ACBC) is a prime example of such a constrained scaffold. Its structural similarity to the endogenous neurotransmitter γ-aminobutyric acid (GABA) has made it a subject of interest in neuroscience research. Furthermore, its bifunctional nature, possessing both a primary amine and a carboxylic acid, makes it a versatile building block for peptide synthesis and as a linker in innovative therapeutic modalities like proteolysis-targeting chimeras (PROTACs).

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 74316-27-1 | [1][2][3] |

| Molecular Formula | C₅H₉NO₂ | [1][2][3] |

| Molecular Weight | 115.13 g/mol | [1][2][3] |

| IUPAC Name | cis-3-aminocyclobutane-1-carboxylic acid | [3] |

| Appearance | White solid/powder | [4] |

| Topological Polar Surface Area | 63.3 Ų | [5] |

| XLogP3-AA | -2.9 | [5] |

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. The choice of a particular synthetic pathway is often dictated by the availability of starting materials, desired scale, and stereochemical considerations. Below are two common, reliable methods for its preparation.

Method 1: Reductive Amination of 3-Oxocyclobutanecarboxylic Acid

This is a widely utilized and efficient method that proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the desired amine. The stereochemical outcome (cis/trans ratio) can be influenced by the choice of reducing agent and reaction conditions.

Experimental Protocol: Reductive Amination

Materials:

-

3-Oxocyclobutanecarboxylic acid

-

Ammonium acetate or Benzylamine

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl)

-

Dowex 50W X8 or Amberlite IR-120(plus) ion-exchange resin

-

Aqueous ammonia (e.g., 3.5%)

-

Palladium on carbon (Pd/C, 10%) (if using benzylamine)

-

Hydrogen gas (H₂) (if using benzylamine)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

pH meter or pH paper

Step-by-Step Methodology:

Part A: Imine/Enamine Formation and Reduction

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-oxocyclobutanecarboxylic acid (1 equivalent) in methanol.

-

Amine Source Addition: Add an excess of the amine source. For direct amination, use ammonium acetate (e.g., 7-10 equivalents). Alternatively, for a more controlled reaction that can be followed by debenzylation, use benzylamine (1.1 equivalents).

-

pH Adjustment: Adjust the pH of the solution to approximately 6-7 using glacial acetic acid. This is crucial for efficient imine formation.

-

Reducing Agent Addition: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) (1.5-2 equivalents) portion-wise. NaBH₃CN is preferred as it is selective for the iminium ion over the ketone, minimizing side reactions.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Part B: Work-up and Purification

-

Quenching: Carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Debenzylation (if applicable): If benzylamine was used, the resulting N-benzyl-cis-3-aminocyclobutanecarboxylic acid needs to be deprotected. Dissolve the residue in methanol, add 10% Pd/C catalyst, and subject the mixture to hydrogenation (H₂ balloon or Parr apparatus) until the reaction is complete (monitored by TLC or LC-MS). Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

-

Purification by Ion-Exchange Chromatography: This step is critical for isolating the zwitterionic amino acid from salts and other impurities.[6]

-

Prepare a column with a cation-exchange resin (e.g., Dowex 50W X8 or Amberlite IR-120(plus)) and equilibrate it with deionized water.

-

Dissolve the crude product in a minimal amount of deionized water and load it onto the column.

-

Wash the column with deionized water to remove anionic and neutral impurities.

-

Elute the desired amino acid using a dilute aqueous ammonia solution (e.g., 3.5%).

-

Collect the fractions and monitor for the presence of the product using TLC with ninhydrin staining.

-

-

Isolation: Combine the product-containing fractions and remove the solvent and excess ammonia under reduced pressure to yield this compound as a white solid.

Method 2: From an Azide Intermediate

This method involves the reduction of an azide, which is a reliable way to introduce an amine functionality. The starting material can be a cyclobutane derivative with a suitable leaving group that can be displaced by an azide.

Experimental Protocol: Azide Reduction

Materials:

-

A suitable azide precursor (e.g., a mesylate or tosylate of a cis-3-hydroxycyclobutanecarboxylate ester)

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Palladium on carbon (Pd/C, 10%)

-

Methanol (MeOH)

-

Hydrochloric acid (6N HCl)

-

Hydrogen gas (H₂)

-

Ion-exchange resin (as in Method 1)

-

Aqueous ammonia

Step-by-Step Methodology:

-

Azide Formation: Dissolve the cyclobutane precursor with a leaving group in DMF. Add an excess of sodium azide and heat the reaction mixture (e.g., at 80-100 °C) until the starting material is consumed (monitored by TLC). After cooling, the reaction is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to give the crude azide intermediate.

-

Hydrogenation: Dissolve the crude azide intermediate in methanol. Add 10% Pd/C catalyst.[6]

-

Acidification: To the solution, add 6N HCl.[6]

-

Reduction: Stir the resulting mixture under a hydrogen atmosphere (1 bar) for approximately 3 hours.[6]

-

Filtration and Concentration: Filter the catalyst through a pad of Celite and remove the solvent under reduced pressure.[6]

-

Hydrolysis: Dissolve the residue in 6N HCl and reflux for 1 hour to hydrolyze any ester groups. Evaporate the solvent in vacuo.[6]

-

Purification: Purify the residue by ion-exchange chromatography as described in Method 1, eluting with aqueous ammonia.[6]

-

Isolation: Concentrate the product-containing fractions to obtain this compound as a white powder.[6]

Caption: Synthetic pathways to this compound.

Biological Activity as a GABA Analogue

The structural similarity of this compound to GABA, the principal inhibitory neurotransmitter in the central nervous system, is a key aspect of its biological profile. As a conformationally restricted analogue, it has been investigated for its ability to interact with components of the GABAergic system, namely GABA receptors and GABA transporters (GATs).

Interaction with GABA Transporters

GABA transporters are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its action. Inhibition of GATs can prolong the presence of GABA in the synapse, enhancing inhibitory neurotransmission. This mechanism is a therapeutic strategy for conditions such as epilepsy.

This compound has been shown to be an inhibitor of GABA uptake. However, specific IC₅₀ values for the different GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1) are not consistently reported in the readily available literature for this specific compound. For context, the related compound cis-1,3-aminocyclohexane carboxylic acid (ACHC) is known to be an inhibitor of GAT-1.[7]

Interaction with GABA Receptors

There are two main classes of GABA receptors: GABA-A receptors, which are ligand-gated ion channels, and GABA-B receptors, which are G-protein coupled receptors. The activity of GABA analogues at these receptors is crucial to their pharmacological profile.

While this compound is often cited as a GABA analogue, detailed studies providing its binding affinity (Kᵢ) or functional potency (EC₅₀/IC₅₀) at GABA-A and GABA-B receptors are not prominently available. It is generally considered to have weak to moderate GABA-like activity.

Experimental Protocol: In Vitro GABA Uptake Inhibition Assay

This protocol provides a framework for determining the IC₅₀ value of a test compound, such as this compound, for the inhibition of GABA transporters.

Materials:

-

Cell line expressing the desired human GABA transporter subtype (e.g., HEK293-hGAT-1)

-

[³H]GABA (radiolabeled GABA)

-

Unlabeled GABA

-

Test compound (this compound)

-

Known GAT inhibitor (e.g., Tiagabine for GAT-1) as a positive control

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with appropriate supplements)

-

96-well cell culture plates

-

Scintillation counter and scintillation fluid

Step-by-Step Methodology:

-

Cell Culture: Culture the cells expressing the target GAT subtype in 96-well plates until they reach a confluent monolayer.

-

Preparation of Solutions: Prepare serial dilutions of the test compound and the positive control in the assay buffer. Also, prepare a solution of [³H]GABA at a concentration close to its Kₘ for the transporter.

-

Assay Initiation: Wash the cell monolayers with assay buffer. Add the test compound solutions at various concentrations to the wells.

-

Incubation: Add the [³H]GABA solution to initiate the uptake reaction. Incubate for a short period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).

-

Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer to remove extracellular [³H]GABA.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known inhibitor) from the total uptake.

-

Plot the percentage of inhibition of specific [³H]GABA uptake against the logarithm of the test compound concentration.

-

Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

-

Caption: Workflow for a GABA uptake inhibition assay.

Applications in Drug Discovery and Chemical Biology

The unique structural features of this compound make it a valuable tool in several areas of drug discovery and chemical biology.

Peptide Synthesis

As a non-proteinogenic amino acid, cis-3-ACBC can be incorporated into peptides to introduce conformational constraints. This can lead to peptides with enhanced metabolic stability, receptor selectivity, and cell permeability. The cyclobutane ring restricts the rotational freedom of the peptide backbone, which can favor a specific secondary structure and improve binding to the target protein.

The synthesis of peptides containing cis-3-ACBC typically involves the use of its N-Boc protected form, N-Boc-cis-3-aminocyclobutanecarboxylic acid. Standard solid-phase or solution-phase peptide coupling methodologies can then be employed.

PROTAC Linker

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.

The linker is a critical component of a PROTAC, as its length, rigidity, and composition influence the formation and stability of the ternary complex (Target-PROTAC-E3 ligase). This compound can be used as a rigid linker component in PROTAC design.[2][8] Its defined stereochemistry and constrained nature can help to optimize the spatial orientation of the two ligands, potentially leading to more efficient ternary complex formation and target degradation. The use of rigid linkers like those derived from cyclobutane can reduce the entropic penalty of ternary complex formation.[9]

Caption: Role of cis-3-ACBC as a linker in a PROTAC molecule.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the cyclic nature of the molecule and the cis stereochemistry. Signals for the cyclobutane ring protons would appear in the aliphatic region, with their chemical shifts and coupling constants being indicative of their relative positions.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carboxyl carbon, the two methine carbons (one bearing the amino group and the other the carboxyl group), and the methylene carbon of the cyclobutane ring.

-

Mass Spectrometry: The mass spectrum (e.g., electrospray ionization) would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 116.07.

Conclusion

This compound is a valuable and versatile building block for researchers in medicinal chemistry and chemical biology. Its conformationally restricted nature makes it an attractive scaffold for the design of GABA analogues, peptidomimetics, and as a rigid linker in PROTACs. The synthetic routes to this compound are well-established, with reductive amination being a particularly efficient method. While its biological activity as a GABA analogue is recognized, further detailed pharmacological characterization, including the determination of its potency and selectivity for GABA receptor subtypes and transporters, would be beneficial for its future applications. The protocols and information provided in this guide offer a solid foundation for the synthesis, characterization, and application of this intriguing molecule in the pursuit of novel therapeutic agents.

References

- Allan, R. D., Curtis, D. R., Headley, P. M., Johnston, G. A., Kennedy, S. M., Lodge, D., & Twitchin, B. (1980). Cyclobutane analogs of GABA. Neurochemical research, 5(4), 393–400.

-

Sciencemadness.org. Synthesis this compound(CAS#:74316-27-1). [Link]

-

PubChem. 3-Aminocyclobutane-1-carboxylic acid. [Link]

- Enna, S. J., & Möhler, H. (2007). The GABA receptors. Humana Press.

-

Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

- Zorba, A., et al. (2018). Delineating the role of linker length and composition in PROTAC activity. ACS chemical biology, 13(8), 2033-2041.

- Baxter, J. W., et al. (2018). A practical catalytic reductive amination of carboxylic acids.

-

PubChem. This compound. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Aminocyclobutane-1-carboxylic acid | C5H9NO2 | CID 194581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 74316-27-1 [chemicalbook.com]

- 7. GABA Transporters [sigmaaldrich.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. precisepeg.com [precisepeg.com]

cis-3-Aminocyclobutanecarboxylic acid physical and chemical properties

An In-depth Technical Guide to cis-3-Aminocyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Conformational Constraint

In the landscape of modern medicinal chemistry, the quest for molecular scaffolds that offer both biological activity and refined pharmacokinetic profiles is paramount. This compound, a conformationally restricted analogue of γ-aminobutyric acid (GABA), emerges as a pivotal building block in this endeavor.[1] As a cyclic β-amino acid, its rigid cyclobutane core imposes significant conformational constraints compared to its linear counterpart, GABA. This rigidity is not a limitation but a strategic advantage, allowing for the precise orientation of its amino and carboxylic acid functionalities. Such structural pre-organization can lead to enhanced binding affinity and selectivity for biological targets, making it a highly valued moiety in the design of novel therapeutics.[1] This guide provides an in-depth exploration of its physical and chemical properties, synthesis, reactivity, and applications, offering a comprehensive resource for professionals in drug discovery and development.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's intrinsic properties is the foundation of its successful application. The key physicochemical characteristics of this compound are summarized below.

Core Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉NO₂ | [2][3] |

| Molecular Weight | 115.13 g/mol | [2][3] |

| CAS Number | 74316-27-1 | [2][4] |

| Appearance | White to off-white solid/powder | [4] |

| Melting Point | >225 °C (decomposes) | [4] |

| Solubility | Soluble in water | |

| pKa₁ (Carboxylic Acid) | ~3.8 (Predicted) | |

| pKa₂ (Ammonium) | ~10.2 (Predicted) |

Structural and Conformational Insights

The defining feature of this molecule is the cis relationship between the amino and carboxylic acid groups on the cyclobutane ring. This stereochemistry forces the molecule into a puckered conformation. This constrained geometry is crucial for its function as a GABA analogue, as it presents the key pharmacophoric elements in a specific spatial arrangement, which can be critical for receptor recognition and binding.[1]

Spectroscopic Characterization

Spectroscopic analysis is essential for structural verification and quality control. While specific spectra can vary slightly based on the solvent and instrument, the expected characteristics are as follows:

-

¹H NMR (Proton NMR): In a solvent like D₂O, the spectrum is expected to show complex multiplets for the cyclobutane ring protons. The methine protons (CH-NH₂ and CH-COOH) would likely appear as distinct multiplets, with their coupling constants providing valuable information about the ring's conformation and the cis stereochemistry.

-

¹³C NMR (Carbon NMR): The spectrum should display distinct signals for the carbonyl carbon (C=O) in the range of 170-180 ppm, and for the two methine carbons and the methylene carbons of the cyclobutane ring at higher field strengths.[5]

-

Infrared (IR) Spectroscopy: Key absorptions would include a broad peak from approximately 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid and the N-H stretches of the amine (as an ammonium carboxylate zwitterion). A strong carbonyl (C=O) stretch is expected around 1700-1725 cm⁻¹.[6]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 116.07.

Part 2: Synthesis and Stereocontrol

The synthesis of this compound, with a focus on controlling the cis stereochemistry, is a key challenge. A common and effective strategy starts from 3-oxocyclobutanecarboxylic acid.

Synthetic Workflow: Reductive Amination

A prevalent method involves the reductive amination of a ketone precursor. This approach allows for the direct installation of the amine with potential for stereocontrol.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is a representative example and may require optimization based on laboratory conditions and scale.

Objective: To synthesize this compound from 3-oxocyclobutanecarboxylic acid.

Materials:

-

3-Oxocyclobutanecarboxylic acid

-

Benzylamine

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Palladium on carbon (10% Pd/C)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-oxocyclobutanecarboxylic acid (1 equivalent) in methanol. Add benzylamine (1.1 equivalents). Stir the mixture at room temperature for 2-4 hours to form the corresponding Schiff base (imine).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C. Allow the reaction to warm to room temperature and stir overnight.

-

Scientist's Insight: Sodium cyanoborohydride is chosen as the reducing agent because it is mild and selectively reduces the iminium ion in the presence of the ketone, minimizing side reactions. The reaction is typically more effective under slightly acidic conditions, which can be achieved by the carboxylic acid present or by adding a small amount of acetic acid.

-

-

Work-up and Extraction: Quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~2). Remove the methanol under reduced pressure. Add water to the residue and wash with diethyl ether to remove any unreacted benzylamine.

-

Basification and Extraction: Adjust the aqueous layer to pH ~10 with 2M NaOH. Extract the N-benzyl protected amino acid product with an appropriate organic solvent like ethyl acetate (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Deprotection: Dissolve the crude N-benzyl product in methanol. Add 10% Pd/C catalyst (approx. 5-10 mol%). Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 12-24 hours.[4]

-

Scientist's Insight: Catalytic hydrogenation is a clean and efficient method for removing the N-benzyl protecting group. The reaction progress can be monitored by TLC until the starting material is fully consumed.

-

-

Isolation and Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.[4] Evaporate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a water/ethanol mixture or by ion-exchange chromatography to yield pure this compound.[4]

Part 3: Chemical Reactivity and Derivatization

The bifunctional nature of this compound, possessing both a primary amine and a carboxylic acid, makes it a versatile building block for further chemical modification.

Key Reactions

-

N-Acylation/Protection: The primary amine is nucleophilic and readily reacts with acylating agents. A common and crucial transformation in multi-step synthesis is the protection of the amine, often as a tert-butoxycarbonyl (Boc) carbamate. This is typically achieved using di-tert-butyl dicarbonate (Boc₂O).[7][8][9]

-

C-Terminus Esterification/Amidation: The carboxylic acid can be converted into esters or amides. Standard coupling reagents such as EDC/HOBt or HATU are effective for forming amide bonds with other amines or amino acids.

Protocol: N-Boc Protection

Objective: To protect the amine functionality of this compound.

Materials:

-

This compound

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane and Water

-

Ethyl acetate

-

Citric acid solution (10%)

Procedure:

-

Dissolution: Dissolve this compound (1 equivalent) in a 1:1 mixture of dioxane and 1M aqueous NaOH. Stir until a clear solution is obtained.

-

Addition of Boc₂O: Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise to the stirred solution at room temperature.

-

Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Scientist's Insight: This Schotten-Baumann type reaction requires a basic aqueous environment to deprotonate the amino group, increasing its nucleophilicity, while the Boc₂O resides in the organic phase (dioxane).

-

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any excess Boc₂O.

-

Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH 3 with a 10% citric acid solution. A white precipitate of the N-Boc protected product should form.

-

Isolation: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the N-Boc-cis-3-aminocyclobutanecarboxylic acid.

Caption: Logic diagram for the derivatization of the title compound.

Part 4: Applications in Drug Discovery

The unique structural properties of this compound have cemented its role in modern pharmaceutical research.

-

GABA Analogues: As a conformationally restricted GABA analogue, it is a valuable tool for probing the structure-activity relationships of GABA receptors and transporters.[1] The cis isomer, in particular, has shown moderate GABA-like activity, including inhibition of GABA uptake in rat brain tissue.[1]

-

Scaffold for Rigidity: Incorporating the cyclobutane ring into larger molecules introduces a degree of rigidity that can be beneficial for drug design. This conformational locking can reduce the entropic penalty upon binding to a target, potentially increasing potency and improving selectivity.

-

PROTAC Linkers: The amino acid structure makes it an ideal component for linkers in Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[2] The defined geometry of the cyclobutane ring can help control the distance and orientation between the two ends of the PROTAC molecule.[2]

Part 5: Handling, Storage, and Safety

-

Handling: As with any laboratory chemical, standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.

-

Storage: The compound is a stable solid. It should be stored in a tightly sealed container in a cool, dry place, often recommended at 2-8 °C for long-term stability.

-

Safety: While not classified as acutely toxic, it may cause skin, eye, and respiratory irritation. Consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.

Conclusion

This compound is more than just a simple cyclic amino acid; it is a sophisticated molecular tool that provides medicinal chemists with a reliable method for introducing conformational constraint. Its well-defined physicochemical properties, accessible synthetic routes, and versatile reactivity make it an invaluable building block for designing next-generation therapeutics, from CNS-acting agents to innovative PROTACs. The continued exploration of this and similar scaffolds will undoubtedly fuel further advancements in drug discovery.

References

-

Allan, R.D., et al. (1980). Cyclobutane analogs of GABA. Neurochemical Research, 5(4), 393-400. [Link]

-

Sciencemadness.org. (2009). Synthesis this compound(CAS#:74316-27-1). Sciencemadness Discussion Board. [Link]

-

Duke, R.K., et al. (2009). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Neurochemical Research, 34(9), 1629-1637. [Link]

-

PubChem. cis-3-Aminocyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link]

-

ScholarWorks. (2021). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. University of New Hampshire Scholar's Repository. [Link]

-

ResearchGate. (1979). Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. ResearchGate. [Link]

-

Wikipedia. GABA analogue. Wikipedia. [Link]

-

PubChem. 3-Aminocyclobutane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

-

MDPI. (2022). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. Molecules, 27(19), 6649. [Link]

-

Hindawi. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry. [Link]

- Google Patents. (2021). CN112608243A - Synthesis method of trans-3-aminobutanol.

-

Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(1), 464-470. [Link]

-

ResearchGate. (2016). Scheme 3 Synthesis of the N-Boc protected carboxylic acid intermediate... ResearchGate. [Link]

-

MDPI. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(7), 8196-8204. [Link]

-

ResearchGate. (2009). GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. ResearchGate. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Beilstein Journals. (2014). EXPERIMENTAL PROCEDURES. Beilstein Journal of Organic Chemistry. [Link]

-

MDPI. (2024). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Molbank, 2025(1), m1988. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. Department of Chemistry. [Link]

-

Organic Syntheses. (1939). CYCLOBUTANECARBOXYLIC ACID. Organic Syntheses, 19, 35. [Link]

-

LibreTexts Chemistry. 21.10 Spectroscopy of Carboxylic Acid Derivatives. LibreTexts. [Link]

Sources

- 1. Cyclobutane analogs of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. 3-Aminocyclobutane-1-carboxylic acid | C5H9NO2 | CID 194581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 74316-27-1 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

An In-depth Technical Guide to cis-3-Aminocyclobutanecarboxylic Acid: Structure, Stereochemistry, and Synthetic Strategies

Abstract

Cis-3-Aminocyclobutanecarboxylic acid (cis-3-ACBC) is a conformationally constrained cyclic non-proteinogenic amino acid that has garnered significant interest within the fields of medicinal chemistry and drug development. Its rigid cyclobutane scaffold imparts unique stereochemical and conformational properties, making it a valuable building block for designing peptidomimetics, therapeutic agents, and molecular probes with enhanced metabolic stability and specific biological activities. This guide provides a comprehensive technical overview of the core structural features, stereochemical nuances, and key synthetic methodologies for cis-3-ACBC, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Constrained Amino Acids in Drug Design

The therapeutic potential of peptides is often hampered by their poor metabolic stability, low bioavailability, and lack of receptor selectivity. The incorporation of non-natural, conformationally restricted amino acids into peptide sequences is a well-established strategy to overcome these limitations. The cyclobutane ring of cis-3-ACBC imposes significant constraints on the torsional angles of the peptide backbone, influencing secondary structure and receptor binding affinity. Understanding the intricate relationship between its structure and biological function is paramount for its effective application in medicinal chemistry.

Molecular Structure and Physicochemical Properties

This compound is a cyclic amino acid with the molecular formula C5H9NO2 and a molecular weight of 115.13 g/mol .[1][2] The core structure consists of a four-membered cyclobutane ring substituted with an amino group (-NH2) and a carboxylic acid group (-COOH) at the 1 and 3 positions, respectively. The "cis" designation indicates that these two functional groups are on the same face of the cyclobutane ring.

| Property | Value | Source |

| Molecular Formula | C5H9NO2 | [2] |

| Molecular Weight | 115.13 g/mol | [1] |

| CAS Number | 74316-27-1 | [2] |

| IUPAC Name | This compound | [1] |

Conformational Analysis: The Puckered Nature of the Cyclobutane Ring

Unlike the planar depiction often seen in 2D drawings, the cyclobutane ring is not flat. It adopts a puckered conformation to alleviate torsional strain. This puckering is a dynamic process, and the ring can rapidly interconvert between different puckered states. The substituents on the ring significantly influence the preferred conformation. In cis-3-ACBC, the amino and carboxylic acid groups can occupy either pseudo-axial or pseudo-equatorial positions. The conformational equilibrium is a critical determinant of the molecule's overall shape and its ability to interact with biological targets.[3] Conformational analysis is a vital tool for understanding the stability and spatial arrangement of substituents in such molecules.[4][5]

Caption: 2D structure of this compound.

Stereochemistry: A Deeper Dive into Isomerism

The stereochemistry of cis-3-ACBC is a crucial aspect that dictates its biological activity. The presence of two stereocenters (C1 and C3) gives rise to the possibility of different stereoisomers.

Cis vs. Trans Isomerism

The primary stereochemical distinction is between the cis and trans isomers. In the cis isomer , the amino and carboxylic acid groups are on the same side of the cyclobutane ring. In the trans isomer , they are on opposite sides. This seemingly subtle difference has profound implications for the molecule's three-dimensional shape and its interactions with chiral environments, such as enzyme active sites and receptors.

Enantiomers

Due to the presence of stereocenters, both cis- and trans-3-aminocyclobutanecarboxylic acid can exist as a pair of enantiomers. For the cis isomer, these are (1R, 3S) and (1S, 3R). For the trans isomer, they are (1R, 3R) and (1S, 3S). It is imperative in drug development to synthesize and evaluate the biological activity of individual enantiomers, as they often exhibit different pharmacological and toxicological profiles.

Caption: Stereoisomers of 3-Aminocyclobutanecarboxylic acid.

Spectroscopic Characterization

The structural elucidation and purity assessment of cis-3-ACBC rely heavily on spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides valuable information about the connectivity and stereochemistry of the molecule. The chemical shifts and coupling constants of the cyclobutane ring protons are particularly informative. In cis-3-ACBC, the relative orientation of the protons on C1 and C3 can be deduced from their coupling constants. Protons on carbons adjacent to the carboxylic acid typically appear in the 2-3 ppm region.[6][7] The acidic proton of the carboxylic acid is highly deshielded and appears downfield, typically in the 10-12 ppm range.[6][7]

¹³C NMR: The carbon NMR spectrum shows distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is significantly deshielded and appears in the range of 160-180 ppm.[6]

Infrared (IR) Spectroscopy

The IR spectrum of cis-3-ACBC exhibits characteristic absorption bands. A broad absorption in the 2500-3300 cm⁻¹ region is indicative of the O-H stretching of the carboxylic acid. A strong C=O stretching band appears around 1700-1750 cm⁻¹. The N-H stretching of the primary amine is observed in the 3200-3500 cm⁻¹ region.

Synthetic Strategies

Several synthetic routes have been developed for the preparation of this compound. The choice of a particular method often depends on the desired stereochemistry, scalability, and the availability of starting materials.

Synthesis from 3-Oxocyclobutanecarboxylic Acid

A common and versatile approach starts from 3-oxocyclobutanecarboxylic acid. This method allows for the stereoselective introduction of the amino group.

Experimental Protocol:

-

Reductive Amination: 3-Oxocyclobutanecarboxylic acid can be subjected to reductive amination. This can be achieved using a suitable amine source, such as benzylamine, to form a Schiff base, followed by reduction with a reducing agent like sodium cyanoborohydride.[8] Subsequent debenzylation affords the desired this compound.

-

Stereoselective Reduction and Amination: Alternatively, the keto group can be stereoselectively reduced to a hydroxyl group. The resulting cis-alcohol can then be converted to a leaving group (e.g., a tosylate or mesylate) and displaced with an azide, followed by reduction to the amine.[9]

Sources

- 1. 74316-27-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 3-Aminocyclobutane-1-carboxylic acid | C5H9NO2 | CID 194581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijpsr.com [ijpsr.com]

- 5. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. Sciencemadness Discussion Board - Synthesis this compound(CAS#:74316-27-1) - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. This compound | 74316-27-1 [chemicalbook.com]

An In-depth Technical Guide to the Biological Activity of cis-3-Aminocyclobutanecarboxylic Acid

Foreword: The Enigmatic Potential of a Constrained GABA Analogue

In the landscape of neuropharmacology and drug discovery, the exploration of conformationally restricted analogues of key neurotransmitters provides a fertile ground for identifying novel therapeutic agents with enhanced selectivity and potency. cis-3-Aminocyclobutanecarboxylic acid, a structurally constrained mimetic of γ-aminobutyric acid (GABA), stands as a molecule of significant interest. Its rigid cyclobutane scaffold offers a unique three-dimensional presentation of the key pharmacophoric elements—the amino and carboxylic acid groups—potentially leading to distinct interactions with biological targets compared to its flexible endogenous counterpart. This guide aims to provide a comprehensive technical overview of the known and potential biological activities of this compound, offering insights for researchers, medicinal chemists, and drug development professionals. While direct experimental data on this specific molecule is emerging, we will draw upon established knowledge of closely related analogues to build a predictive framework for its pharmacological profile and to provide robust experimental protocols for its further investigation.

Section 1: Synthesis and Structural Elucidation

The stereocontrolled synthesis of this compound is a critical first step in its biological evaluation. Several synthetic routes can be envisaged, often starting from commercially available cyclobutane precursors. A common strategy involves the reduction of a 3-oxocyclobutanecarboxylic acid derivative followed by the introduction of the amino group with cis-stereochemistry.

Illustrative Synthetic Protocol:

A plausible and efficient synthesis is outlined below. This multi-step process emphasizes stereochemical control to yield the desired cis isomer.

Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid 3-Oxocyclobutanecarboxylic acid is first converted to its corresponding ester (e.g., ethyl ester) to protect the carboxylic acid and improve solubility in organic solvents for subsequent reactions. This can be achieved using standard esterification conditions, such as reaction with ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).

Step 2: Stereoselective Ketone Reduction The ketone of the ethyl 3-oxocyclobutanecarboxylate is stereoselectively reduced to the corresponding cis-alcohol. This can be accomplished using a bulky reducing agent, such as L-Selectride®, which preferentially attacks from the less hindered face of the cyclobutane ring, leading to the formation of cis-ethyl 3-hydroxycyclobutanecarboxylate.

Step 3: Conversion of the Hydroxyl Group to a Leaving Group The hydroxyl group of the cis-alcohol is then converted into a good leaving group, for instance, by mesylation or tosylation, to facilitate the subsequent nucleophilic substitution with an azide.

Step 4: Azide Substitution with Inversion of Stereochemistry The mesylated or tosylated intermediate is reacted with sodium azide. This SN2 reaction proceeds with an inversion of stereochemistry, yielding trans-ethyl 3-azidocyclobutanecarboxylate.

Step 5: Reduction of the Azide and Hydrolysis of the Ester Finally, the azide is reduced to the primary amine, and the ethyl ester is hydrolyzed to the carboxylic acid. A one-pot procedure involving catalytic hydrogenation (e.g., using palladium on carbon) in the presence of an acid can achieve both transformations, yielding the target molecule, this compound, after purification.

Caption: Synthetic workflow for this compound.

Section 2: Biological Activities: A Predictive Analysis

While comprehensive pharmacological data for this compound is not yet widely published, its structural similarity to other cyclic GABA analogues allows for informed predictions of its biological activities. The primary areas of interest are its interaction with the GABAergic and glutamatergic systems.

Interaction with the GABAergic System

The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system (CNS). Its function is mediated by GABA receptors (ionotropic GABAA and metabotropic GABAB receptors) and GABA transporters (GATs).

2.1.1 Potential as a GABA Transporter (GAT) Inhibitor

Based on evidence from a closely related analogue, cis-3-aminocyclohexanecarboxylic acid (cis-3-ACHC), it is highly probable that this compound acts as an inhibitor of GABA transporters. cis-3-ACHC is a selective inhibitor and substrate for neuronal GABA uptake and competitively inhibits GABA transport with a Ki value of approximately 7 µM[1]. GATs are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal. Inhibition of GATs prolongs the presence of GABA in the synapse, enhancing GABAergic neurotransmission. This mechanism is a validated therapeutic target for conditions such as epilepsy.

Hypothesized Mechanism of Action: this compound likely binds to the substrate recognition site of GATs, competing with GABA. The constrained cyclobutane ring may confer selectivity for specific GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1).

2.1.2 Interaction with GABAA Receptors

The activity of this compound at GABAA receptors is currently unreported[1]. However, other conformationally restricted GABA analogues exhibit a range of activities from agonism to antagonism. The precise spatial arrangement of the amino and carboxylate groups dictated by the cis-cyclobutane scaffold will be the primary determinant of its interaction with the GABA binding site on the GABAA receptor complex. It is plausible that it may act as a partial agonist or an antagonist, depending on its ability to induce the conformational changes required for channel gating.

Caption: Potential interactions in the GABAergic synapse.

Potential Interaction with the Glutamatergic System

The glutamatergic system is the primary excitatory neurotransmitter system in the CNS. A structurally related compound, cis-1-amino-1,3-dicarboxycyclobutane (cis-ACBD), is a selective and competitive L-glutamate uptake inhibitor with an IC50 of 30 µM[2]. This raises the possibility that this compound may also interact with excitatory amino acid transporters (EAATs). Inhibition of glutamate uptake can lead to an increase in extracellular glutamate concentrations, which can have complex downstream effects, including potential excitotoxicity.

Potential Neuroprotective Effects

Given its potential to modulate both inhibitory (GABAergic) and excitatory (glutamatergic) neurotransmission, this compound could exhibit neuroprotective properties. By enhancing GABAergic tone through GAT inhibition, it could counteract excessive neuronal excitation, a hallmark of various neurological disorders, including epilepsy and ischemic brain injury. However, any concurrent inhibition of glutamate uptake would need to be carefully evaluated, as this could have opposing effects.

Section 3: Experimental Protocols for Biological Characterization

To elucidate the precise biological activities of this compound, a series of well-defined in vitro and cellular assays are required.

GABAA Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the GABAA receptor.

Objective: To determine the inhibition constant (Ki) of the test compound for the GABAA receptor.

Materials:

-

Rat brain tissue (cortex or cerebellum)

-

Radioligand: [3H]-Muscimol or [3H]-GABA

-

Non-specific binding control: Unlabeled GABA (high concentration)

-

Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4

-

Test compound: this compound dissolved in assay buffer

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: a. Homogenize fresh or frozen rat brain tissue in ice-cold assay buffer. b. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris. c. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. d. Wash the membrane pellet by resuspension in fresh buffer and recentrifugation. Repeat this step multiple times to remove endogenous GABA. e. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

-

Binding Assay: a. In a series of tubes, add a fixed amount of membrane protein, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of the test compound. b. Include control tubes for total binding (no competitor) and non-specific binding (high concentration of unlabeled GABA). c. Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Termination and Detection: a. Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. b. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand. c. Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: a. Calculate the specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a GABA-A receptor radioligand binding assay.

GABA Transporter (GAT) Inhibition Assay

This protocol outlines a method to assess the inhibitory potency of this compound on GABA uptake.

Objective: To determine the IC50 of the test compound for the inhibition of GABA transport.

Materials:

-

Synaptosomes prepared from rat brain tissue or a cell line stably expressing a specific GAT subtype.

-

Radioligand: [3H]-GABA

-

Uptake buffer: e.g., Krebs-Ringer-HEPES buffer

-

Test compound: this compound

-

Inhibitor control: A known GAT inhibitor (e.g., tiagabine for GAT-1)

Procedure:

-

Preparation of Synaptosomes or Cells: a. Prepare synaptosomes from fresh rat brain tissue by differential centrifugation or use a cultured cell line expressing the GAT of interest.

-

Uptake Assay: a. Pre-incubate the synaptosomes or cells with varying concentrations of the test compound or vehicle control. b. Initiate GABA uptake by adding a fixed concentration of [3H]-GABA. c. Allow the uptake to proceed for a short, defined period at a controlled temperature (e.g., 25-37°C).

-

Termination and Detection: a. Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer. b. Lyse the synaptosomes or cells on the filter and measure the incorporated radioactivity by scintillation counting.

-

Data Analysis: a. Determine the amount of [3H]-GABA taken up at each concentration of the test compound. b. Plot the percentage of inhibition of GABA uptake against the logarithm of the test compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Section 4: Applications in Drug Discovery and Chemical Biology

The unique structural features of this compound make it a valuable scaffold for several applications in drug discovery and chemical biology.

-

Lead Compound for Neurological Disorders: If confirmed as a selective GAT inhibitor, it could serve as a starting point for the development of novel anticonvulsant or anxiolytic agents.

-

Molecular Probe: Radiolabeled or fluorescently tagged versions of this compound could be synthesized to serve as probes for studying the structure and function of GABA transporters.

-

Building Block for Peptidomimetics: The rigid cyclobutane core can be incorporated into peptides to create conformationally constrained peptidomimetics with improved metabolic stability and receptor selectivity.

-

PROTAC Linker: The bifunctional nature of the molecule (amino and carboxyl groups) makes it a potential linker for the design of proteolysis-targeting chimeras (PROTACs), which are emerging as a powerful therapeutic modality.

Section 5: Conclusion and Future Directions

This compound represents a compelling, yet under-investigated, molecule with the potential to interact with key neurotransmitter systems in the CNS. Based on the activity of structurally related compounds, it is strongly hypothesized to be an inhibitor of GABA transporters, a property that warrants further investigation for its therapeutic potential in neurological disorders characterized by GABAergic hypofunction. Its activity at GABAA and glutamate transporters also remains an open and intriguing area of research.

Future studies should focus on:

-

Comprehensive Pharmacological Profiling: A systematic evaluation of its binding affinity and functional activity at all four GAT subtypes and a panel of GABAA receptor subunit combinations.

-

In Vivo Efficacy Studies: Assessment of its anticonvulsant, anxiolytic, and neuroprotective effects in relevant animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to optimize potency, selectivity, and pharmacokinetic properties.

The elucidation of the complete biological activity profile of this compound will undoubtedly contribute to a deeper understanding of the pharmacology of conformationally restricted GABA analogues and may pave the way for the development of novel CNS-acting therapeutics.

References

-

PubChem. cis-3-Aminocyclohexanecarboxylic acid. [Link]

-

PubMed Central. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. [Link]

-

PubMed. Selective Inhibition of Neuronal GABA Uptake by cis-1,3-aminocyclohexane Carboxylic Acid. [Link]

Sources

An In-depth Technical Guide to cis-3-Aminocyclobutanecarboxylic Acid as a GABA Analogue

Foreword

In the landscape of neuroscience and pharmacology, the quest for molecules that can selectively modulate neurotransmitter systems is paramount. Gamma-aminobutyric acid (GABA) stands as the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the delicate balance between neuronal excitation and inhibition. The development of GABA analogues—molecules that mimic the structure and/or function of GABA—has been instrumental in dissecting the complexities of the GABAergic system and has paved the way for novel therapeutic interventions for a myriad of neurological and psychiatric disorders. This guide provides a comprehensive technical overview of cis-3-Aminocyclobutanecarboxylic acid (cis-3-ACBC), a conformationally restricted GABA analogue, for researchers, scientists, and drug development professionals. We will delve into its chemical synthesis, pharmacological profile, and the experimental methodologies used to characterize its activity, offering insights grounded in established scientific principles.

The GABAergic System: A Primer

The physiological effects of GABA are mediated by its interaction with three distinct classes of receptors: GABAA, GABAB, and GABAC.[1]

-

GABAA Receptors: These are ligand-gated ion channels, members of the Cys-loop superfamily of receptors.[1][2] Upon activation by GABA, they open an intrinsic chloride (Cl⁻) channel, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission.[2] GABAA receptors are heteropentameric structures assembled from a diverse array of 19 different subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π, and ρ1-3), giving rise to a vast number of receptor subtypes with distinct pharmacological properties and anatomical localizations.[2] This heterogeneity is a key focus in the development of subtype-selective drugs.[3]

-

GABAB Receptors: These are metabotropic G-protein coupled receptors (GPCRs) that, upon activation, indirectly modulate neuronal activity through second messenger systems, leading to the opening of potassium (K⁺) channels and the closing of calcium (Ca²⁺) channels.[1]

-

GABAC Receptors: Also known as GABAA-rho receptors, these are a subclass of ionotropic GABA receptors composed of ρ subunits.[4][5] They are distinguished from GABAA receptors by their insensitivity to bicuculline (a classic GABAA antagonist) and modulators like benzodiazepines and barbiturates.[1][5] GABAC receptors exhibit a higher affinity for GABA and desensitize much more slowly than their GABAA counterparts.[4]

The inherent flexibility of the GABA molecule allows it to adopt various conformations, which is crucial for its ability to interact with this diverse array of receptors. The development of conformationally restricted analogues, such as those incorporating cyclic structures, has been a powerful strategy to probe the specific conformational requirements of different GABA receptor subtypes and related proteins.[1]

This compound (cis-3-ACBC): A Structurally Constrained Analogue

cis-3-ACBC is a non-proteinogenic amino acid that incorporates a cyclobutane ring in its structure. This ring constrains the molecule into a specific spatial arrangement, limiting its conformational freedom compared to the highly flexible GABA molecule. This structural rigidity is the cornerstone of its utility as a pharmacological tool, as it allows for the investigation of the topographically precise requirements for binding and activation of GABAergic targets.

Chemical Structure and Synthesis

The synthesis of cis-3-ACBC has been approached through various routes, often starting from 3-oxocyclobutanecarboxylic acid.[6][7] One common strategy involves the reductive amination of this keto acid.[6] Another approach involves the stereoselective reduction of the keto group to a cis-alcohol, followed by conversion to the corresponding cis-amine. The synthesis requires careful stereochemical control to ensure the desired cis configuration of the amino and carboxylic acid groups relative to the cyclobutane ring.

Diagram 1: Chemical Structures of GABA and cis-3-ACBC

Caption: Comparison of the linear structure of GABA and the cyclic, conformationally restricted structure of cis-3-ACBC.

Pharmacological Profile of cis-3-ACBC

cis-3-ACBC exhibits a multifaceted interaction with the GABAergic system, demonstrating weak to moderate activity at several key components.

Interaction with GABA Receptors

-

GABAA Receptors: Studies have shown that cis-3-ACBC acts as a partial agonist at GABAA receptors. Its activity is generally weaker than that of GABA itself. The term "partial agonist" signifies that even at saturating concentrations, it does not elicit the full maximal response that GABA can produce.[8][9][10] This property can be particularly useful in therapeutic contexts, as partial agonists can provide a ceiling to their effect, potentially reducing the risk of side effects associated with full agonists. The specific subtype selectivity of cis-3-ACBC within the diverse family of GABAA receptors is an area that warrants further detailed investigation.

-

GABAC Receptors: While the primary selective agonist for GABAC receptors is cis-4-aminocrotonic acid (CACA), the activity of other conformationally restricted analogues like cis-3-ACBC is of significant interest.[4][5] Detailed electrophysiological studies are required to fully characterize the affinity and efficacy of cis-3-ACBC at homomeric and heteromeric GABAC receptors.

Effects on GABA Transport and Metabolism

Beyond direct receptor interaction, cis-3-ACBC also influences the synaptic concentration of GABA through its effects on uptake and metabolism.

-

GABA Uptake Inhibition: cis-3-ACBC has been shown to inhibit the uptake of GABA in rat brain minislices. GABA transporters (GATs) are responsible for clearing GABA from the synaptic cleft, thereby terminating its inhibitory signal. By inhibiting these transporters, cis-3-ACBC can prolong the presence of GABA in the synapse, enhancing GABAergic tone.

-

GABA-Aminotransferase (GABA-T) Substrate: It also acts as a substrate for GABA-aminotransferase, the primary enzyme responsible for the degradation of GABA.

Structure-Activity Relationship: The Importance of Stereochemistry

A key aspect of the pharmacology of 3-aminocyclobutanecarboxylic acid is the profound difference in activity between its cis and trans isomers. The trans isomer of 3-aminocyclobutanecarboxylic acid is significantly less effective in all tested GABA-related assays. This observation underscores the critical importance of the spatial orientation of the amino and carboxyl groups for interaction with GABAergic binding sites. It is hypothesized that the "pinning back" of these polar groups in the trans configuration leads to unfavorable steric interactions at the active sites.

Table 1: Summary of Pharmacological Activity of cis-3-ACBC

| Target | Activity | Potency/Efficacy |

| GABAA Receptors | Partial Agonist | Weak to moderate |

| GABAC Receptors | To be fully characterized | To be determined |

| GABA Transporters (GATs) | Inhibitor | Weak to moderate |

| GABA-Aminotransferase (GABA-T) | Substrate | Moderate |

Experimental Protocols for Characterization

To rigorously define the pharmacological profile of a compound like cis-3-ACBC, a combination of in vitro and electrophysiological assays is essential. Below is a representative protocol for a radioligand binding assay, a fundamental technique for determining the affinity of a compound for a specific receptor.

Protocol: [³H]Muscimol Radioligand Binding Assay for GABAA Receptor Affinity

Objective: To determine the binding affinity (Kᵢ) of cis-3-ACBC for the GABAA receptor using competitive displacement of the high-affinity agonist radioligand [³H]muscimol.[11]

Materials:

-

Rat brain tissue (cortex or cerebellum)

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

-

[³H]Muscimol (specific activity ~20-30 Ci/mmol)

-

Unlabeled GABA (for non-specific binding determination)

-

This compound (test compound)

-

Scintillation cocktail

-

Glass fiber filters (e.g., Whatman GF/B)

-

Multi-channel cell harvester

-

Scintillation counter

Methodology:

-

Membrane Preparation: a. Homogenize rat brain tissue in ice-cold Homogenization Buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. c. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C. d. Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes. e. Resuspend the final pellet in a known volume of buffer and determine the protein concentration using a standard assay (e.g., Bradford or BCA).

-

Binding Assay: a. Set up assay tubes in triplicate for total binding, non-specific binding, and a range of concentrations of cis-3-ACBC. b. Total Binding: Add buffer, [³H]muscimol (final concentration ~2-5 nM), and membrane preparation. c. Non-specific Binding: Add buffer, [³H]muscimol, a high concentration of unlabeled GABA (e.g., 1 mM), and membrane preparation. d. Competitive Binding: Add buffer, [³H]muscimol, varying concentrations of cis-3-ACBC (e.g., from 10⁻⁹ M to 10⁻³ M), and membrane preparation. e. Incubate all tubes at 4°C for 30 minutes.

-

Termination and Counting: a. Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. b. Wash the filters three times with ice-cold buffer to remove unbound radioligand. c. Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. d. Quantify the radioactivity in each vial using a scintillation counter.

-

Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific [³H]muscimol binding as a function of the log concentration of cis-3-ACBC. c. Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of cis-3-ACBC that inhibits 50% of specific [³H]muscimol binding). d. Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.

Diagram 2: Workflow for Radioligand Binding Assay

Caption: Step-by-step workflow for determining receptor binding affinity using a radioligand assay.

Potential Therapeutic Applications and Research Utility

The unique pharmacological profile of cis-3-ACBC and related cyclobutane derivatives positions them as valuable tools for both basic research and potential therapeutic development.[12]

-

Research Tool: As a conformationally restricted analogue, cis-3-ACBC is an excellent probe for elucidating the structural requirements of GABA receptors and transporters. Its use in structure-activity relationship studies can guide the design of more potent and selective GABAergic modulators.

-

Neurological Disorders: While the weak potency of cis-3-ACBC itself may limit its direct clinical use, its structure serves as a scaffold for the development of novel therapeutics. Partial agonists at GABAA receptors are of interest for conditions such as anxiety, epilepsy, and sleep disorders, as they may offer a safer therapeutic window compared to full agonists.

-

Beyond the CNS: Derivatives of aminocyclobutanecarboxylic acid have also been explored in other therapeutic areas. For instance, radiolabeled analogues like anti-1-amino-3-¹⁸F-fluorocyclobutane-1-carboxylic acid (¹⁸F-FACBC) are utilized in positron emission tomography (PET) imaging for the diagnosis of cancer.[13]

Conclusion and Future Directions

This compound represents a classic example of how conformational restriction can be employed to dissect the pharmacology of a flexible neurotransmitter system. Its modest, multi-target activity as a partial GABAA agonist, GABA uptake inhibitor, and GABA-T substrate provides a fascinating case study in GABAergic modulation. The clear distinction in activity between its cis and trans isomers powerfully illustrates the stereochemical precision required for molecular recognition at GABAergic targets.

Future research should focus on a more detailed characterization of cis-3-ACBC's activity across the full spectrum of GABAA receptor subtypes using recombinant expression systems and advanced electrophysiological techniques. Elucidating its effects at GABAC receptors is another critical area for investigation. Ultimately, while cis-3-ACBC may be more of a lead compound than a clinical candidate, the principles gleaned from its study will continue to inform the rational design of the next generation of selective and effective modulators of the GABAergic system.

References

-

Sciencemadness Discussion Board. (2009). Synthesis this compound(CAS#:74316-27-1). Sciencemadness.org. [Link]

-

ScholarWorks. (n.d.). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. [Link]

- Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.

-

Bormann, J., & Feigenspan, A. (1995). GABAC receptors. Trends in Neurosciences, 18(12), 515-519. [Link]

-

Ebert, B., Thompson, S. A., Sa, J., Wafford, K. A., & Whiting, P. J. (1996). Allosteric modulators affect the efficacy of partial agonists for recombinant GABAA receptors. British Journal of Pharmacology, 118(4), 899–905. [Link]

-

MDPI. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. [Link]

-

Chebib, M., & Johnston, G. A. (1999). The 'ABC' of GABA receptors: a brief review. Clinical and Experimental Pharmacology & Physiology, 26(11), 937-940. [Link]

-

Frølund, B., Ebert, B., Kristiansen, U., Liljefors, T., & Krogsgaard-Larsen, P. (2015). GABAA receptor partial agonists and antagonists: structure, binding mode, and pharmacology. Advances in Pharmacology, 72, 113-143. [Link]

-

ResearchGate. (n.d.). GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. ResearchGate. [Link]

-

Al-Otaibi, A., & Al-Ghamdi, M. (2022). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of the Saudi Chemical Society, 26(4), 101488. [Link]

-

Bianchi, M. T., & Macdonald, R. L. (2003). Neurosteroids Shift Partial Agonist Activation of GABAA Receptor Channels from Low- to High-Efficacy Gating Patterns. The Journal of Neuroscience, 23(34), 10934-10943. [Link]

-

Jones, M. V., Jonas, P., & Westbrook, G. L. (1998). Defining Affinity with the GABAA Receptor. The Journal of Neuroscience, 18(21), 8790-8801. [Link]

-

Enna, S. J. (2001). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.7. [Link]

-

Schuster, D. M., Nanni, C., & Fanti, S. (2014). Anti-1-Amino-3-¹⁸F-Fluorocyclobutane-1-Carboxylic Acid: Physiologic Uptake Patterns, Incidental Findings, and Variants That May Simulate Disease. Journal of Nuclear Medicine, 55(12), 1986-1992. [Link]

-

Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses. [Link]

-

Ebert, B., Kristiansen, U., Nielsen, B., & Krogsgaard-Larsen, P. (1996). Effects of GABAA receptor partial agonists in primary cultures of cerebellar granule neurons and cerebral cortical neurons reflect different receptor subunit compositions. British Journal of Pharmacology, 119(4), 748–756. [Link]

-

Sieghart, W. (2015). Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What?. Frontiers in Pharmacology, 6, 289. [Link]

-

Baur, R., & Sigel, E. (2000). On high- and low-affinity agonist sites in GABAA receptors. Journal of Neurochemistry, 75(6), 2321-2328. [Link]

-

Kabalka, G. W., & Yao, M. L. (2004). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]cyclobutanecarboxylic acid as a potential therapy agent. The Journal of Organic Chemistry, 69(24), 8280-8286. [Link]

Sources

- 1. The 'ABC' of GABA receptors: a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What? [frontiersin.org]

- 4. GABAC Receptors [sigmaaldrich.com]

- 5. GABAC receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sciencemadness Discussion Board - Synthesis this compound(CAS#:74316-27-1) - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 8. Allosteric modulators affect the efficacy of partial agonists for recombinant GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neurosteroids Shift Partial Agonist Activation of GABAA Receptor Channels from Low- to High-Efficacy Gating Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of GABAA receptor partial agonists in primary cultures of cerebellar granule neurons and cerebral cortical neurons reflect different receptor subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-1-Amino-3-18F-Fluorocyclobutane-1-Carboxylic Acid: Physiologic Uptake Patterns, Incidental Findings, and Variants That May Simulate Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Alchemists' Toolkit: A Technical Guide to Constraining Peptides for Enhanced Therapeutic Potential

Foreword: Beyond Linearity – The Imperative for Peptide Constraints

In the landscape of modern drug discovery, peptides represent a unique and powerful modality, bridging the gap between small molecules and large biologics. Their intrinsic ability to engage with large and often shallow protein-protein interaction surfaces makes them ideal candidates for targets once deemed "undruggable."[1][2] However, the therapeutic promise of linear peptides is often hampered by their inherent liabilities: conformational flexibility leading to reduced receptor affinity and specificity, and a susceptibility to proteolytic degradation, resulting in poor pharmacokinetic profiles.[3][4]

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals dedicated to overcoming these challenges. We will delve into the core strategies of peptide constraint – the chemical artistry of locking a peptide into its bioactive conformation to unlock its full therapeutic potential. This is not merely a collection of protocols, but a strategic exploration of the "why" behind the "how," grounded in field-proven insights and rigorous scientific principles. We will explore the nuanced world of constrained amino acids, from their rational design and synthesis to their profound impact on a peptide's structure, stability, and ultimately, its efficacy.

I. The Rationale for Rigidity: Unlocking Peptide Potential through Conformational Constraint

The fundamental premise behind constraining a peptide is to pre-organize it into a conformation that is complementary to its biological target.[4] This conformational rigidity confers a number of significant advantages that directly address the shortcomings of their linear counterparts.